molecular formula C9H14N2O B1445364 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol CAS No. 1518881-18-9

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol

Cat. No. B1445364
M. Wt: 166.22 g/mol
InChI Key: BXIRZDSDSMRFQB-UHFFFAOYSA-N
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Description

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol, also known as IMPE, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a heterocyclic organic molecule that contains both imidazole and pyridine rings, and it has been found to possess various biological and pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in a novel, metal-free three-component reaction for constructing imidazo[1,2-a]pyridines. This method represents an efficient approach for forming C-N, C-O, and C-S bonds, utilizing ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
  • A regiospecific synthesis technique has been developed for 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine, utilizing 2-aminopyridines or 2-(or 4-)aminopyrimidines, with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes (Katritzky et al., 2003).

Catalytic Applications

  • Ruthenium(II) complexes bearing 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine have shown good catalytic activity in transfer hydrogenation of ketones (Li et al., 2015).

Molecular Structure and Analysis

  • The compound is involved in the synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction, utilizing nano copper oxide as a click-catalyst. The synthesis featured good yields and wide substrate scope (Bagdi et al., 2015).

Pharmaceutical and Medicinal Research

  • Imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. This scaffold has been involved in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities (Deep et al., 2016).

properties

IUPAC Name

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h7,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIRZDSDSMRFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol
Reactant of Route 2
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol
Reactant of Route 3
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol
Reactant of Route 4
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol
Reactant of Route 5
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol
Reactant of Route 6
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol

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